6-(methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol
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Overview
Description
6-(Methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a methylsulfonyl group attached to the benzotriazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol typically involves the introduction of the methylsulfonyl group to the benzotriazole ring. One common method is the reaction of 1H-1,2,3-benzotriazol-1-ol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylsulfide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylsulfide derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
6-(Methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized as a stabilizer in the production of polymers and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of 6-(methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
6-(Methylsulfonyl) Hexyl Isothiocyanate: Known for its chemopreventive properties.
Methylsulfonylmethane (MSM): Commonly used as a dietary supplement with anti-inflammatory properties.
Sulfonamide-based Indole Analogs: Exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness
6-(Methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol is unique due to its specific structure, which combines the benzotriazole ring with a methylsulfonyl group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields.
Biological Activity
6-(Methylsulfonyl)-1H-1,2,3-benzotriazol-1-ol is a compound belonging to the benzotriazole family, characterized by the presence of a methylsulfonyl group. This unique structure imparts distinct chemical properties that have garnered attention in various fields, particularly in biological research. This article explores its biological activities, including antimicrobial and anticancer properties, supported by relevant studies and data.
- Molecular Formula: C7H7N3O3S
- Molecular Weight: 213.22 g/mol
- CAS Number: 731003-65-9
The biological activity of this compound is thought to involve its interaction with specific molecular targets. The methylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that may inhibit enzyme activity or disrupt cellular processes. This compound has been investigated for its potential to induce cell death in certain cancer cell lines and exhibit antimicrobial effects against various pathogens.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of related benzotriazole compounds against both Gram-positive and Gram-negative bacteria. Notably, compounds with bulky hydrophobic substituents demonstrated enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds from the benzotriazole class have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
A notable study demonstrated that certain benzotriazole derivatives exhibited potent cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition at low concentrations . The structure-activity relationship (SAR) analysis suggests that modifications on the benzotriazole ring can significantly influence biological activity.
Case Study: Anticancer Efficacy
In a study evaluating the effects of benzotriazole derivatives on human cancer cell lines:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- Results: Compounds exhibited IC50 values ranging from 10 to 30 µM after 48 hours of treatment.
The findings indicate that the introduction of electron-withdrawing groups on the benzotriazole scaffold enhances cytotoxicity against these cancer cells.
Comparative Analysis with Similar Compounds
This compound can be compared with similar compounds such as methylsulfonylmethane (MSM) and sulfonamide-based indole analogs, which are known for their anti-inflammatory and antimicrobial properties respectively.
Table 2: Comparison of Biological Activities
Compound Name | Activity Type | Notable Features |
---|---|---|
6-(Methylsulfonyl)-benzotriazol | Antimicrobial | Effective against MRSA |
Methylsulfonylmethane (MSM) | Anti-inflammatory | Common dietary supplement |
Sulfonamide-based Indole Analogs | Antimicrobial/Anticancer | Diverse biological activities |
Properties
IUPAC Name |
1-hydroxy-6-methylsulfonylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3S/c1-14(12,13)5-2-3-6-7(4-5)10(11)9-8-6/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPKIXCTALATKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=NN2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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